Cas no 763070-92-4 (1-[2-(4-Benzylphenoxy)ethyl]-4-methylpiperazine)

1-[2-(4-Benzylphenoxy)ethyl]-4-methylpiperazine is a synthetic organic compound featuring a piperazine core substituted with a methyl group and a 2-(4-benzylphenoxy)ethyl moiety. This structure imparts versatility in pharmaceutical and chemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The compound's benzylphenoxyethyl group enhances lipophilicity, potentially improving membrane permeability in drug design, while the methylpiperazine moiety offers a reactive site for further functionalization. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry, particularly in the development of CNS-targeting agents or receptor modulators. The compound is typically characterized by high purity and stability, ensuring reliability in experimental and industrial settings.
1-[2-(4-Benzylphenoxy)ethyl]-4-methylpiperazine structure
763070-92-4 structure
Product Name:1-[2-(4-Benzylphenoxy)ethyl]-4-methylpiperazine
CAS No:763070-92-4
MF:C20H26N2O
MW:310.433245182037
CID:6408371
PubChem ID:2993547
Update Time:2025-11-02

1-[2-(4-Benzylphenoxy)ethyl]-4-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(4-Benzyl-phenoxy)-ethyl]-4-methyl-piperazine
    • EN300-26866882
    • CHEMBL163428
    • 763070-92-4
    • BDBM50085284
    • 1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine
    • 1-[2-(4-Benzylphenoxy)ethyl]-4-methylpiperazine
    • Inchi: 1S/C20H26N2O/c1-21-11-13-22(14-12-21)15-16-23-20-9-7-19(8-10-20)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3
    • InChI Key: GQTJCULGXVQYFK-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)CC1C=CC=CC=1)CCN1CCN(C)CC1

Computed Properties

  • Exact Mass: 310.204513457g/mol
  • Monoisotopic Mass: 310.204513457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 15.7Ų

1-[2-(4-Benzylphenoxy)ethyl]-4-methylpiperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26866882-0.05g
1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine
763070-92-4 95.0%
0.05g
$2755.0 2025-03-20
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